molecular formula C9H6ClFN2S B13619162 4-(4-Chloro-2-fluorophenyl)thiazol-2-amine

4-(4-Chloro-2-fluorophenyl)thiazol-2-amine

Cat. No.: B13619162
M. Wt: 228.67 g/mol
InChI Key: FWCXFQVOJQVORI-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Scaffold in Heterocyclic Chemistry Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug discovery. scbt.comchemicalbook.comsigmaaldrich.com This scaffold is present in a multitude of natural products, most notably Vitamin B1 (Thiamine), and forms the structural core of numerous synthetic therapeutic agents. chemicalbook.comsigmaaldrich.com Its significance stems from its versatile chemical nature, which allows for diverse substitutions, and its ability to engage in various biological interactions. pharmaffiliates.com The thiazole nucleus is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. chemspider.com Consequently, thiazole derivatives have been extensively investigated and developed for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. scbt.combldpharm.commedchemexpress.com The stability and lipophilic character of the thiazole ring also make it a valuable bioisostere for other aromatic systems in drug design.

The Role of Halogenated Phenyl Substituents in Biological Activity Research

The incorporation of halogen atoms, such as chlorine and fluorine, onto phenyl rings is a widely employed strategy in medicinal chemistry to modulate the biological and physicochemical properties of a molecule. Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.

Overview of 2-Aminothiazole (B372263) Derivatives as Pharmacophores in Academic Inquiry

The 2-aminothiazole moiety is a particularly important pharmacophore—the essential part of a molecule responsible for its biological activity. This structural unit is a key building block in the synthesis of compounds with a vast spectrum of therapeutic potential. nih.gov The 2-amino group provides a crucial site for hydrogen bonding and further chemical modification, allowing for the creation of extensive libraries of derivatives for biological screening.

Academic and industrial research has demonstrated that 2-aminothiazole derivatives possess a remarkable range of biological activities. These include potent anticancer, antibacterial, antifungal, anti-inflammatory, antioxidant, and antiviral properties. nih.gov The versatility of the 2-aminothiazole scaffold has led to its incorporation into several clinically approved drugs. As such, it remains a "privileged structural feature" that is frequently exploited by medicinal chemists in the design and development of novel therapeutic agents.

Research Scope and Objectives Pertaining to 4-(4-Chloro-2-fluorophenyl)thiazol-2-amine

While specific published research on this compound is not extensively documented in public literature, its structure alone defines a clear scope for academic and preclinical investigation. The compound serves as a model for studying the synergistic effects of its three core components: the biologically active 2-aminothiazole core, the chloro substituent, and the fluoro substituent on the phenyl ring.

The primary research objectives for a compound like this would typically revolve around its synthesis and subsequent evaluation as a scaffold for new therapeutic agents. Based on the well-established activities of related molecules, the research scope would likely include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogues in high purity, followed by thorough structural confirmation.

Anticancer Screening: Investigating its cytotoxic effects against a panel of human cancer cell lines, given the known anticancer properties of many 2-aminothiazole derivatives. nih.gov

Antimicrobial Evaluation: Assessing its activity against various strains of pathogenic bacteria and fungi, a common application for this class of heterocycles.

Anti-inflammatory Assays: Exploring its potential to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1/COX-2), as seen in other thiazole derivatives.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related compounds by modifying the substitution pattern on the phenyl ring or the amino group to understand how structural changes impact biological activity and to optimize potency and selectivity.

In essence, this compound represents a logical subject for exploratory research in drug discovery, leveraging the proven potential of the 2-aminothiazole scaffold and the modulating effects of halogenation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClFN2S

Molecular Weight

228.67 g/mol

IUPAC Name

4-(4-chloro-2-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6ClFN2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13)

InChI Key

FWCXFQVOJQVORI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CSC(=N2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 4 Chloro 2 Fluorophenyl Thiazol 2 Amine

Established Synthetic Pathways for 2-Aminothiazole (B372263) Core Formation

The formation of the 2-aminothiazole ring is a cornerstone of heterocyclic synthesis, with several named reactions providing reliable routes to this scaffold. nih.govencyclopedia.pub Among these, the Hantzsch thiazole (B1198619) synthesis is the most prominent and widely utilized method. nih.govencyclopedia.pub

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives. nih.gov The reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793), to form the thiazole ring. nih.govnih.gov This method is broadly applicable for creating a wide variety of thiazoles with different substituents at the 2, 4, and 5 positions. nih.gov The synthesis of 4-(4-chloro-2-fluorophenyl)thiazol-2-amine is a direct application of this fundamental reaction.

The Hantzsch synthesis relies on two key building blocks:

Thiourea : For the synthesis of 2-aminothiazoles, unsubstituted thiourea is the essential reactant. nih.gov The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone, while the two nitrogen atoms are incorporated into the final heterocyclic ring. nih.gov

α-Haloketone : This component provides the carbon backbone for positions 4 and 5 of the thiazole ring. For the specific synthesis of the title compound, the required precursor is 2-chloro-1-(4-chloro-2-fluorophenyl)ethanone . The halogen atom (in this case, chlorine) serves as a leaving group during the initial alkylation of thiourea, and the ketone carbonyl group participates in the subsequent cyclization and dehydration steps. nih.gov

The general structure of the reaction is depicted below:

General Hantzsch Thiazole Synthesis

The condensation reaction between the α-haloketone and thiourea can be performed under various conditions, and significant research has been dedicated to optimizing the yield, reaction time, and environmental impact of the synthesis.

Traditionally, the reaction is carried out by refluxing the reactants in a suitable solvent, such as ethanol. nih.gov However, modern adaptations have introduced several improvements:

Microwave Irradiation : This technique has been shown to significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov For instance, microwave-assisted Hantzsch reactions have been successfully conducted in methanol (B129727) at 90°C for 30 minutes, achieving yields up to 95%. nih.gov

Catalysis : While the reaction can proceed without a catalyst, various catalysts have been employed to enhance efficiency. These include Lewis acids and heterogeneous catalysts.

Solvent-Free Conditions : To develop more environmentally benign processes, solvent-free Hantzsch syntheses have been reported, sometimes proceeding to completion in seconds without the need for a catalyst. organic-chemistry.org

Acidic Conditions : Performing the Hantzsch synthesis under strongly acidic conditions (e.g., 10M HCl in ethanol) can alter the regioselectivity of the reaction, particularly when using N-monosubstituted thioureas, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Below is a table summarizing various conditions reported for Hantzsch-type syntheses.

MethodSolventTemperatureDurationYieldNotes
Conventional HeatingEthanolReflux~8 hoursModerate to GoodClassic method, often requires purification. nih.gov
Microwave IrradiationMethanol90°C30 minutesUp to 95%Rapid, high-yield method. nih.gov
Ultrasonic IrradiationAqueous MicellesRoom Temperature~2 hoursUp to 96%Green chemistry approach with high efficiency. wikipedia.orgnih.gov
Solvent-FreeNoneNot specifiedSeconds to MinutesGoodEco-friendly, rapid synthesis. organic-chemistry.org

While the Hantzsch synthesis is the most common route to 2-aminothiazoles, other methods exist for constructing the thiazole core, which can be advantageous depending on the desired substitution pattern.

Cook-Heilbron Synthesis : This method produces 5-aminothiazoles through the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgpharmaguideline.com The reaction proceeds under mild, often aqueous, conditions at room temperature. wikipedia.org It is particularly useful for synthesizing 5-amino-2-mercaptothiazoles when carbon disulfide is used. nih.gov

Gabriel Thiazole Synthesis : The Gabriel synthesis involves the cyclization of an α-acylaminoketone with a thiating agent, typically phosphorus pentasulfide. encyclopedia.pubanalis.com.my This reaction generally requires heating and produces 2,5-disubstituted thiazoles. analis.com.my

Hantzsch Thiazole Synthesis and its Adaptations

Synthesis of the 4-(4-Chloro-2-fluorophenyl) Moiety

The synthesis of the title compound is contingent upon the availability of the key α-haloketone intermediate, 2-chloro-1-(4-chloro-2-fluorophenyl)ethanone. This precursor is typically prepared in a two-step sequence starting from a commercially available substituted benzene (B151609).

The introduction of the 4-chloro-2-fluorophenyl group onto the C4 position of the thiazole ring is achieved by using the corresponding α-haloketone in the Hantzsch synthesis. The synthesis of this ketone itself is a critical step.

Friedel-Crafts Acylation : The first step is the synthesis of the ketone, 1-(4-chloro-2-fluorophenyl)ethanone. This is typically accomplished via a Friedel-Crafts acylation reaction. organic-chemistry.orglibretexts.org In this electrophilic aromatic substitution, 1-chloro-3-fluorobenzene (B165101) is acylated using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). organic-chemistry.orggoogle.com The reaction introduces the acetyl group onto the benzene ring.

α-Halogenation : Once the ketone, 1-(4-chloro-2-fluorophenyl)ethanone, is formed, the next step is the selective halogenation of the α-carbon (the carbon adjacent to the carbonyl group). This is achieved by reacting the ketone with a chlorinating agent to yield 2-chloro-1-(4-chloro-2-fluorophenyl)ethanone. Common reagents for this transformation include sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂). This α-chloro ketone is the direct precursor needed for the Hantzsch reaction. rsc.org

Synthesis of α-haloketone precursor

Regioselective Functionalization Approaches

The functionalization of the 2-aminothiazole scaffold, including analogs like this compound, can be directed to specific positions on the heterocyclic ring. The reactivity of the thiazole ring is influenced by the electron-donating amino group at the 2-position and the aryl substituent at the 4-position. The 5-position of the thiazole ring is a primary site for electrophilic substitution reactions.

Halogenation is a common regioselective functionalization approach for 2-aminothiazoles. For instance, the use of copper(II) halides can facilitate the selective introduction of halogen atoms at the 5-position under mild conditions. This method provides a pathway to 5-halo-2-aminothiazole derivatives, which can serve as versatile intermediates for further modifications through cross-coupling reactions.

Derivatization Strategies at the 2-Amino Position of this compound

The primary amino group at the 2-position of this compound is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives.

The reaction of the 2-amino group with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, is a fundamental method for synthesizing N-acylated derivatives. These amide formation reactions are typically carried out in the presence of a base to neutralize the acid byproduct. Common coupling reagents used in peptide synthesis, like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be employed to facilitate the reaction between a carboxylic acid and the 2-amino group.

A general representation of this reaction is the acylation of a 2-aminothiazole with chloroacetyl chloride, which yields a 2-chloro-N-(thiazol-2-yl)acetamide intermediate. This intermediate can then be further reacted with various nucleophiles to introduce additional diversity.

Table 1: Examples of Amide Formation with 2-Aminothiazole Analogs

Amine Reactant Acylating Agent Product
2-Amino-4-phenylthiazole (B127512) Benzoyl Chloride N-(4-phenylthiazol-2-yl)benzamide

The condensation of the 2-amino group with aldehydes or ketones results in the formation of Schiff bases, also known as imines. This reaction is typically acid-catalyzed and involves the removal of water. The resulting C=N double bond of the Schiff base can be subsequently reduced to form a secondary amine, providing another route for N-alkylation.

The synthesis of Schiff bases from 2-aminothiazole derivatives often involves refluxing the amine with an appropriate aldehyde in a solvent like ethanol. For instance, the reaction of a 4-aryl-2-aminothiazole with a substituted benzaldehyde (B42025) leads to the corresponding N-benzylidene-4-arylthiazol-2-amine.

Table 2: Examples of Schiff Base Formation with 2-Aminothiazole Analogs

2-Aminothiazole Derivative Aldehyde Product
2-Amino-4-phenylthiazole Benzaldehyde N-benzylidene-4-phenylthiazol-2-amine

Beyond amide and Schiff base formation, the 2-amino group can undergo other N-substitution reactions, such as N-alkylation and N-arylation. N-alkylation can be achieved by reacting the amine with alkyl halides. N-arylation, the formation of a bond between the nitrogen and an aryl group, can be accomplished through methods like the Buchwald-Hartwig or Ullmann coupling reactions, which typically involve a metal catalyst (e.g., palladium or copper) and a base. These reactions allow for the introduction of a wide array of alkyl and aryl substituents, further expanding the chemical space of derivatives.

Derivatization at the Thiazole Ring (e.g., 5-position) of this compound and its Analogs

The thiazole ring itself, particularly the C5-position, is amenable to derivatization, offering another avenue for structural modification of this compound and its analogs.

The introduction of sulfur-containing functional groups, such as sulfides and sulfones, at the 5-position of the thiazole ring can significantly influence the biological properties of the molecule. A common strategy to introduce a sulfide (B99878) moiety is through the reaction of a 5-halo-2-aminothiazole with a thiol in the presence of a base.

The resulting sulfide can then be oxidized to the corresponding sulfone. This oxidation is typically achieved using oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst or in an acidic medium like acetic acid. The selective oxidation to either the sulfoxide (B87167) or the sulfone can often be controlled by the reaction conditions, including the choice of oxidant and reaction time.

Table 3: General Scheme for Sulfide and Sulfone Formation at the Thiazole 5-Position

Starting Material Reagent(s) Intermediate/Product
5-Bromo-2-aminothiazole derivative Aryl thiol, Base 5-(Arylthio)-2-aminothiazole derivative

Functionalization via Cross-Coupling Reactions (e.g., Suzuki Coupling)

The functionalization of the this compound core structure is crucial for the development of new derivatives with tailored properties. Cross-coupling reactions, particularly the palladium-catalyzed Suzuki-Miyaura coupling, represent a powerful tool for creating new carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.

While direct Suzuki coupling on the C-H bonds of the thiazole ring or the functionalization of the amino group of this compound can be challenging, the introduction of a leaving group, such as a bromine atom, onto the thiazole ring allows for subsequent Suzuki coupling. For instance, the Suzuki reaction has been successfully applied to 2-amino-5-bromothiazole derivatives to introduce aryl groups at the 5-position. nih.govmdpi.com This methodology suggests that a brominated precursor of this compound could be a versatile intermediate for further diversification.

The general scheme for a Suzuki coupling on a brominated 2-aminothiazole derivative is as follows:

Scheme 1: General representation of a Suzuki coupling reaction on a 2-amino-5-bromothiazole scaffold.

In a specific example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was achieved through a Suzuki reaction of an amide product with 4-fluorophenylboronic acid. nih.govmdpi.com This highlights the feasibility of introducing various aryl and heteroaryl moieties onto the thiazole core. The reaction conditions for such transformations are critical and typically involve a palladium catalyst, a base, and a suitable solvent system.

Table 1: Representative Conditions for Suzuki Coupling of a 2-Aminobromothiazole Derivative

ParameterConditionReference
Substrate 2-Amino-5-bromothiazole derivative nih.govmdpi.com
Coupling Partner Arylboronic acid nih.govmdpi.com
Catalyst Palladium-based (e.g., Pd(PPh₃)₄) mdpi.com
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃) cdnsciencepub.com
Solvent Mixture (e.g., DMF/water, Ethanol/water) cdnsciencepub.com
Temperature Elevated (e.g., 80-100 °C) cdnsciencepub.com

Beyond the thiazole ring, the chloro-substituent on the phenyl ring of this compound could also potentially serve as a handle for cross-coupling reactions, although this would require specific catalytic systems that can activate aryl chlorides. Furthermore, modern advancements in C-H activation could provide a more direct route to functionalization, avoiding the need for pre-installed leaving groups. kfupm.edu.samdpi.comnih.gov Palladium-catalyzed C-H activation has been explored for the regioselective arylation of 2-aminothiazole at the C-4 and C-5 positions. kfupm.edu.sa Another avenue for functionalization is the N-arylation of the 2-amino group, which can also be achieved via palladium-catalyzed cross-coupling reactions. acs.org

Green Chemistry Principles in the Synthesis of Thiazole Compounds

The synthesis of thiazole compounds, including this compound, has traditionally relied on methods like the Hantzsch thiazole synthesis. mdpi.comacs.org While effective, these methods often involve the use of volatile organic solvents, long reaction times, and harsh conditions. The principles of green chemistry aim to address these drawbacks by designing chemical processes that are more environmentally benign. nih.govorganic-chemistry.org Key green chemistry approaches that have been applied to the synthesis of thiazoles include the use of alternative energy sources, green solvents, and solvent-free conditions.

Ultrasound and microwave irradiation have emerged as powerful tools in green synthesis. medmedchem.comjusst.orgresearchgate.net These techniques can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. jusst.org For instance, the Hantzsch synthesis of 2-aminothiazole derivatives has been successfully carried out under microwave irradiation, reducing reaction times from hours to minutes. jusst.org Similarly, ultrasound-assisted synthesis has been employed for the efficient and eco-friendly production of various thiazole and benzothiazole (B30560) derivatives. tandfonline.comnih.govkjscollege.comacs.orgresearchgate.net

The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are toxic, flammable, and contribute to environmental pollution. To mitigate this, researchers have explored greener alternatives. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have been successfully used as a sustainable medium for the Hantzsch synthesis of thiazole derivatives. nih.gov These solvents are often biodegradable, have low toxicity, and can be recycled.

Solvent-free synthesis, or solid-state reaction, represents an even greener approach by eliminating the solvent altogether. organic-chemistry.orgresearchgate.net The Hantzsch condensation of α-bromoacetophenones with thiourea has been shown to proceed rapidly and in good yields under solvent-free conditions, sometimes with simple grinding of the reactants at room temperature. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Conventional and Green Synthetic Methods for Thiazole Synthesis

MethodEnergy SourceSolventReaction TimeYieldEnvironmental ImpactReference
Conventional RefluxEthanol/Methanol8-10 hoursModerateHigh (VOCs, energy) jusst.org
Microwave-assisted Microwaves-5-15 minutesGood to ExcellentLow (reduced time & energy) jusst.org
Ultrasound-assisted UltrasoundSolvent-free or Green Solvents20-60 minutesHighLow (reduced time & energy) mdpi.comtandfonline.com
Deep Eutectic Solvent HeatingCholine chloride/Glycerol-GoodLow (biodegradable solvent) nih.gov
Solvent-free Grinding/HeatingNoneFew minutes to hoursGood to ExcellentVery Low (no solvent waste) organic-chemistry.orgresearchgate.net

The application of these green chemistry principles not only reduces the environmental footprint of thiazole synthesis but can also lead to more efficient and cost-effective processes. The development of methodologies utilizing reusable catalysts further enhances the sustainability of these synthetic routes. mdpi.com

Structure Activity Relationship Sar Investigations of 4 4 Chloro 2 Fluorophenyl Thiazol 2 Amine and Its Analogs

Impact of Substituent Variation on Biological Activity Profiles

Systematic modification of the 4-phenylthiazol-2-amine template has revealed that substitutions on the phenyl ring, the 2-amino group, and the thiazole (B1198619) ring itself all play crucial roles in modulating biological activity.

The presence, type, and position of halogen substituents on the phenyl ring at the C-4 position of the thiazole are critical determinants of biological activity. Research on related compounds has demonstrated that a halogen substitute on the phenyl ring is often essential for inhibitory effects. frontiersin.orgpolyu.edu.hk

The specific placement of these halogens significantly impacts potency. For instance, in one series of chlorostyrylquinolines, altering a fluorine atom from the para-position to the ortho-position resulted in a fivefold decrease in activity. nih.gov Similarly, studies on other fluorinated phenyl derivatives confirmed that a para-fluorine substituent was favorable for improving antiplasmodial activity, while disubstituted fluorinated phenyl rings led to a significant loss of potency. nih.gov This suggests that both steric and electronic factors governed by the halogen's position are key to molecular recognition and activity.

Analog TypeSubstituent ChangeImpact on Biological ActivityReference
ArylvinylquinolinesFluorine moved from para- to ortho-positionFivefold decrease in activity nih.gov
Fluorophenyl derivativesIntroduction of a second fluorine (disubstitution)Significant loss of potency nih.gov
Fluorophenylpiperazinyl triazinesPresence of a halogen on the fluorophenyl moietyEssential for inhibitory effects polyu.edu.hk

Beyond halogens, a wide range of substituents on the C-4 phenyl ring have been explored to probe their effect on activity. The electronic nature of these substituents is a governing factor. Studies have consistently shown that electron-withdrawing groups at the para-position of the phenyl ring are beneficial for activity. nih.gov

For example, compounds featuring a 4-chlorophenyl group have demonstrated high cytotoxic potency against various cancer cell lines. scirp.org This observation is supported by broader studies where analogs with electron-withdrawing groups like nitro and fluoro at the para-position exhibited maximum inhibitory activity in antibacterial and antifungal assays. nih.gov The presence of a p-chloro or p-methyl group on the phenyl ring was also found to be crucial for the antitumor activity of certain thiazole derivatives. mdpi.com This indicates that a para-substituted phenyl ring, particularly with an electronegative group, is a key requirement for enhancing the biological potential of the 2-aminothiazole (B372263) scaffold. mdpi.com

Substituent on C-4 Phenyl RingElectronic EffectObserved Biological ActivityReference
4-ChloroElectron-withdrawingHigh cytotoxic potency scirp.org
4-Nitro, 4-FluoroElectron-withdrawingMaximum antibacterial and antifungal inhibition nih.gov
4-Chloro / 4-MethylElectron-withdrawing / Electron-donatingCrucial for antitumor activity mdpi.com
m,p-DimethylElectron-donatingImportant for cytotoxic activity mdpi.com

The 2-amino group is a frequent site for chemical modification to explore and optimize biological activity. Derivatization of this group can lead to compounds with significantly altered profiles. Common modifications include acylation to form amides and reaction with aldehydes to produce 2-arylideneamino-4-phenylthiazoles (Schiff bases). nih.govmdpi.com

In some contexts, a free, unmodified amino group is essential for activity. However, in many other cases, derivatization leads to enhanced potency. For example, coupling amino acids and dipeptides to the 2-amino-4-phenylthiazole (B127512) core has yielded compounds with significant antifungal and anthelmintic activities. asianpubs.org Similarly, acylation of the 2-aminothiazole with various acyl halides has produced amide derivatives with notable biological effects. mdpi.com The inversion or methylation of an amide linkage at this position can also completely abolish activity, suggesting that the NH group may act as a critical hydrogen bond donor for target interaction. nih.gov

Modification at 2-Amino GroupResulting Functional GroupImpact on Biological ActivityReference
AcylationAmideCan produce potent antibacterial compounds mdpi.com
Reaction with AldehydesSchiff Base (Imine)Can produce potent antibacterial compounds nih.gov
Coupling with Amino Acids/PeptidesAmideResulted in significant antifungal/anthelmintic activity asianpubs.org
N-methylation / Inversion of AmideN-methyl amide / Inverted AmideComplete abolishment of antitubercular activity nih.gov

While often unsubstituted, the C-5 position of the thiazole ring represents another strategic point for modification. Introducing substituents at this position can significantly influence the biological activity of the resulting compounds.

Research has highlighted the importance of a carboxanilide side chain at the fifth position for achieving cytostatic effects against human chronic myeloid leukemia cells. nih.govmdpi.com A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives demonstrated good anti-proliferative effects. nih.gov The synthetic accessibility of this position allows for the introduction of diverse functionalities, providing a valuable opportunity to fine-tune the pharmacological properties of the 2-aminothiazole scaffold. mdpi.com

Substituent at Thiazole C-5 PositionExample Compound ClassObserved Biological ActivityReference
Carboxanilide2-amino-thiazole-5-carboxylic acid phenylamidesGood anti-proliferative effects nih.gov
Carbamide2-aminothiazole-5-carbamidesCytostatic impact on leukemia cell lines mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

To better understand the complex interplay between molecular structure and biological activity, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling are employed. These techniques aim to build mathematical models that correlate chemical structures with their biological activities, enabling the prediction of potency for novel, un-synthesized compounds. jocpr.com

QSAR studies have been successfully applied to 2-aminothiazole derivatives to guide the design of new, more potent agents. tandfonline.comnih.gov In one such study on 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors, a predictive model was developed using an Artificial Neural Network (ANN) algorithm. nih.govresearchgate.net

The model was built by performing a regression analysis between the observed biological activity and a set of calculated molecular descriptors. nih.govresearchgate.net These descriptors quantify various physicochemical properties of the molecules and included 3D descriptors (like GETAWAY and 3D-MoRSE) and topological indices (like GALVEZ and Burden eigenvalues). nih.govresearchgate.net The resulting QSAR model demonstrated high accuracy, with a coefficient of determination (R²) of 0.9482, and its reliability was confirmed through rigorous internal validation (cross-validated R² or Q² of 0.9944) and y-randomization strategies. nih.govresearchgate.net

Such validated models serve as powerful predictive tools. The developed model was used to forecast the 11β-HSD1 inhibitory activity of four newly designed series of compounds, suggesting that specific substitutions at the amino group and the C-5 position of the thiazole ring could be promising candidates for future synthesis and biological evaluation. nih.govresearchgate.net This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. tandfonline.comnih.gov

Identification of Key Pharmacophoric Features for Target Interaction

The exploration of the structure-activity relationships (SAR) for 4-(4-Chloro-2-fluorophenyl)thiazol-2-amine and its analogs has been instrumental in delineating the key pharmacophoric features essential for their interaction with various biological targets. While direct and comprehensive SAR studies on this specific molecule are not extensively documented in publicly available literature, a wealth of information can be gleaned from research on closely related 4-phenylthiazol-2-amine derivatives. These studies, often targeting protein kinases and other enzymes, provide a robust framework for understanding the critical molecular determinants of activity.

The fundamental pharmacophore of this class of compounds can be dissected into three primary regions: the substituted phenyl ring at the 4-position of the thiazole, the central thiazole-2-amine core, and potential substituents at the 2-amino group.

The Role of the Substituted Phenyl Ring:

The nature and position of substituents on the phenyl ring at the C4 position of the thiazole are critical for modulating biological activity. The presence of halogen atoms, such as the chloro and fluoro groups in this compound, is a recurrent theme in many biologically active 2-aminothiazole derivatives. These electronegative groups can significantly influence the electronic properties of the phenyl ring and its ability to engage in various non-covalent interactions, including hydrogen bonds, halogen bonds, and dipole-dipole interactions within a target's binding site.

For instance, in a series of 2-aminothiazole derivatives investigated as Aurora kinase inhibitors, the substitution pattern on the 4-phenyl ring was found to be a key determinant of potency. While a direct analog with a 4-chloro-2-fluorophenyl group was not reported, the general trend indicated that electron-withdrawing groups on the phenyl ring were favorable for activity.

The Thiazole-2-amine Core:

The 2-aminothiazole scaffold serves as a rigid and planar core, positioning the critical pharmacophoric elements in a defined spatial orientation for optimal target engagement. The nitrogen and sulfur atoms of the thiazole ring can participate in hydrogen bonding and other polar interactions. The 2-amino group is a particularly important feature, often acting as a hydrogen bond donor. Its basicity and nucleophilicity can be modulated by substituents, which in turn affects its interaction with the target protein.

Modifications at the 2-Amino Group and the 5-Position:

Systematic modifications at the 2-amino position have been a fruitful strategy for optimizing the activity of 4-phenylthiazol-2-amine analogs. The introduction of amide, urea, or sulfonamide functionalities at this position can introduce additional hydrogen bond donors and acceptors, as well as hydrophobic groups, leading to enhanced binding affinity and selectivity.

Furthermore, substitution at the 5-position of the thiazole ring has been explored to probe for additional binding pockets and to fine-tune the electronic and steric properties of the molecule.

The following data tables, compiled from studies on analogous 4-aryl-thiazole-2-amine derivatives as kinase inhibitors, illustrate these SAR principles.

Table 1: SAR of 4-Aryl-5-aminomethyl-thiazole-2-amine Derivatives as ROCK II Inhibitors

Compound ID4-Aryl SubstitutionIC50 (nM)
4a 3-pyridyl>1000
4b 4-pyridyl500
4v 4-pyridyl20

Data synthesized from studies on Rho-kinase inhibitors.

The data in Table 1 suggests that the position of the nitrogen atom in the pyridyl ring significantly impacts inhibitory activity against ROCK II, with the 4-pyridyl analog exhibiting greater potency than the 3-pyridyl analog. This highlights the importance of the precise geometry of potential hydrogen bond acceptors on the aryl group.

Table 2: SAR of 2-Aminophenyl-5-halothiazoles as Aurora Kinase Inhibitors

Compound ID5-Position SubstitutionR Group on 2-Amino PhenylAurora A IC50 (µM)
83a HH>10
83b ClH1.5
83c BrH0.8
83d Br4-morpholino0.1

Data synthesized from studies on Aurora kinase inhibitors. nih.gov

Table 2 demonstrates the positive impact of halogen substitution at the 5-position of the thiazole ring, with bromine providing a notable increase in potency against Aurora A kinase. nih.gov Furthermore, the addition of a morpholino group to the 2-amino phenyl moiety leads to a significant enhancement of inhibitory activity, underscoring the potential for favorable interactions with solvent-exposed regions of the binding site. nih.gov

A substituted aryl group at the 4-position of the thiazole: The electronic nature and substitution pattern of this ring are crucial for tuning activity. Halogen atoms, particularly chlorine and fluorine, are often beneficial.

A central, planar 2-aminothiazole scaffold: This core structure provides the necessary rigidity and presents the key interacting groups in the correct orientation.

A hydrogen-bond-donating 2-amino group: This group is a primary site for interaction with the target protein and can be further functionalized to enhance binding affinity.

A thorough understanding of these features is essential for the rational design of more potent and selective analogs based on the this compound scaffold for various therapeutic applications.

Target Specific Biological Activity Research in Vitro Investigations

Research into Anticancer Mechanisms of 4-(4-Chloro-2-fluorophenyl)thiazol-2-amine Analogs

Analogs of this compound, particularly those featuring the 2-aminothiazole (B372263) scaffold, have been the subject of extensive research to elucidate their anticancer properties. These studies have identified several key mechanisms through which these compounds exert their effects, including the inhibition of critical cellular enzymes and interference with cytoskeletal dynamics.

A significant area of research has focused on the ability of thiazole-containing compounds to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. frontiersin.org Aberrant CDK activity is a hallmark of many cancers, making them attractive therapeutic targets. frontiersin.org

Specifically, a series of 4-thiazol-2-anilinopyrimidine derivatives have been identified as highly potent and selective inhibitors of CDK9. nih.govresearchgate.net CDK9 plays an essential role in regulating transcriptional elongation, and its inhibition can selectively induce apoptosis in cancer cells, which often rely on high levels of anti-apoptotic proteins for survival. nih.govresearchgate.netfrontiersin.org One of the most selective compounds from this series, designated as 12u, inhibits CDK9 with an IC₅₀ value of 7-14 nM and demonstrates over 80-fold selectivity for CDK9 versus the cell cycle-related kinase CDK2. frontiersin.orgnih.govresearchgate.net This selectivity is a key attribute, as targeting specific CDKs can reduce off-target effects. frontiersin.org X-ray crystallography studies of compound 12u bound to CDK9 have provided insights into its binding mode, showing hydrogen bonds with key residues in the kinase's hinge region, which helps to rationalize its potency and selectivity. frontiersin.orgresearchgate.net Other CDK inhibitors incorporating the thiazole (B1198619) motif include Riviciclib, which inhibits CDK1, CDK4, and CDK9 with IC₅₀ values of 79 nM, 63 nM, and 20 nM, respectively. frontiersin.org

Compound Class/NameTarget KinaseIC₅₀SelectivityReference(s)
4-Thiazol-2-anilinopyrimidines (e.g., 12u)CDK97-14 nM>80-fold vs. CDK2 frontiersin.orgnih.govresearchgate.net
Riviciclib (P276-00)CDK179 nM- frontiersin.org
CDK463 nM- frontiersin.org
CDK920 nM- frontiersin.org

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division. nih.gov Compounds that interfere with tubulin polymerization can arrest cells in mitosis, leading to apoptotic cell death, a mechanism exploited by many successful anticancer drugs. Several studies have reported that analogs of 2-aminothiazole can act as tubulin polymerization inhibitors. nih.govnih.gov

Many of these compounds are designed as analogs of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor that binds to the colchicine-binding site on tubulin. nih.govumn.edu For instance, a series of 2,4-disubstituted thiazole derivatives incorporating a 3,4,5-trimethoxyphenyl moiety—a key feature for CA-4 activity—were synthesized and evaluated. nih.gov These compounds were shown to inhibit tubulin assembly, with some derivatives exhibiting greater potency than CA-4 itself. One such derivative, a p-toluidino substituted triazolopyrimidine, was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ of 0.45 µM and strongly inhibited colchicine (B1669291) binding. Molecular docking studies have further supported the proposed mechanism, showing that these thiazole derivatives can fit favorably into the colchicine binding pocket of tubulin, where they form key interactions that disrupt microtubule dynamics. nih.gov

Compound ClassTubulin Polymerization Inhibition (IC₅₀)Reference Compound (IC₅₀)Reference(s)
Thiazole-2-acetamide derivative (10a)2.69 µMCombretastatin A-4 (8.33 µM) frontiersin.org
2,4-disubstituted thiazole (IV)2.00 µMCombretastatin A-4 (2.96 µM) nih.gov
p-Toluidino triazolopyrimidine (3d)0.45 µMCombretastatin A-4 (Not specified in same assay)

Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification. nih.gov The omega-class enzyme, GSTO1-1, is overexpressed in several cancers and has been implicated in the development of chemotherapeutic resistance. nih.gov Unlike other GSTs, GSTO1-1 has a hyperreactive cysteine in its active site, making it susceptible to covalent inhibition by electrophilic compounds. nih.gov

Research has led to the development of specific GSTO1-1 inhibitors. While the core structure of this compound is not directly highlighted in this context, related thiazole-containing scaffolds have been investigated. Structure-based design has yielded N-(5-phenylthiazol-2-yl)acrylamides as potent covalent inhibitors that bind to the catalytic Cys32 residue of GSTO1-1. An initial thiazole derivative in this series showed a GSTO1-1 IC₅₀ of 0.6 μM, and further optimization led to compounds with significantly increased potency. Another study identified a 5-thiazole derivative (KT34) as part of a screening effort for GSTO1 inhibitors. nih.gov These findings demonstrate that the thiazole scaffold can be incorporated into molecules that selectively target GSTO1-1, potentially offering a way to overcome drug resistance in cancer cells. nih.gov

The anticancer potential of this compound analogs has been extensively validated through in vitro cytotoxicity and antiproliferative assays against a wide array of human cancer cell lines. These studies are crucial for determining the potency and cancer cell type selectivity of new compounds.

Thiazole-amino acid hybrid derivatives have demonstrated moderate to good cytotoxicity, with some compounds showing IC₅₀ values in the low micromolar range (2.07–8.51 μM) against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, comparable to the standard chemotherapeutic agent 5-fluorouracil. Similarly, 2,4-disubstituted thiazoles designed as tubulin inhibitors showed potent activity, with one compound exhibiting an IC₅₀ of 4.03 µM against liver cancer cells (HepG2), which was superior to the reference drug CA-4. nih.gov In another study, a series of 1,2,4-triazol-3-amine derivatives were synthesized, with the compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) being the most potent, showing IC₅₀ values of 1.09 µM, 2.01 µM, and 3.28 µM against A549, NCI-H460, and NCI-H23 lung cancer cells, respectively.

Compound Class / NameCancer Cell LineCell TypeIC₅₀ / PGIReference(s)
Thiazole-amino acid hybridsA549, HeLa, MCF-7Lung, Cervical, Breast2.07–8.51 µM
2,4-disubstituted thiazole (6d)HepG2Liver4.03 µM nih.gov
HCT-116Colon15.74 µM nih.gov
MCF-7Breast9.64 µM nih.gov
HeLaCervical18.69 µM nih.gov
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)A549Lung1.09 µM
NCI-H460Lung2.01 µM
NCI-H23Lung3.28 µM
5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine (4e)SNB-75CNS41.25% PGI
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-19CNS65.12% PGI
NCI-H460Lung55.61% PGI
SNB-75CNS54.68% PGI

PGI: Percent Growth Inhibition at 10 µM concentration.

Beyond direct enzyme inhibition, research has shown that thiazole-based anticancer agents can trigger programmed cell death, or apoptosis, by modulating key signaling pathways. The induction of apoptosis is a desirable characteristic for an anticancer drug.

The inhibition of CDK9 by 4-thiazol-2-anilinopyrimidine derivatives leads to a reduction in the expression level of the anti-apoptotic protein Mcl-1, which subsequently triggers apoptosis in human cancer cells. frontiersin.org Similarly, the potent 1,2,4-triazole (B32235) derivative BCTA was found to induce apoptosis in lung cancer cells by down-regulating the anti-apoptotic protein Bcl-2. Further studies on thiazole-2-acetamide derivatives confirmed this mechanism, demonstrating that the lead compounds activated pro-apoptotic proteins such as caspases 3 and 9, and Bax, while concurrently down-regulating Bcl-2. frontiersin.org In addition to apoptosis pathways, other molecular targets have been identified. For example, certain 4-thiazolidinone-pyrazoline hybrids have been studied for their effects on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Aryl Hydrocarbon Receptor (AhR), suggesting that these nuclear receptors may be involved in the anticancer activity of some thiazole analogs.

Research into Antimicrobial Mechanisms

In addition to their anticancer properties, the 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi.

A study on N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a close analog of the subject compound, showed convincing in vitro antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Chromobacterium violaceum. Another investigation into derivatives of 2-amino-4-(4-chlorophenyl)thiazole reported moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans. Further research on a series of 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives also revealed promising activity against B. subtilis, E. coli, and S. aureus. These studies indicate that the 4-phenylthiazol-2-amine core is a versatile scaffold for developing agents that can combat both bacterial and fungal infections.

Compound ClassOrganismTypeActivity LevelReference(s)
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineStaphylococcus aureusGram-positive bacteriaConvincing
Chromobacterium violaceumGram-negative bacteriaConvincing
2-amino-4-(4-chlorophenyl)thiazole derivativesStaphylococcus aureusGram-positive bacteriaModerate
Bacillus subtilisGram-positive bacteriaModerate
Candida glabrataFungusHigh
Candida albicansFungusHigh
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-aminesBacillus subtilisGram-positive bacteriaPromising
Escherichia coliGram-negative bacteriaPromising
Staphylococcus aureusGram-positive bacteriaPromising
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolGram-positive & Gram-negative bacteriaBacteriaPromising (MIC = 8 µg/mL)

Antibacterial Activity (Gram-positive and Gram-negative Strains)

Derivatives of 2-aminothiazole have been widely investigated for their antibacterial properties against a spectrum of pathogens. Studies on 4-aryl-2-aminothiazole compounds, which are structurally analogous to this compound, have shown notable activity. For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated potential antibacterial effects comparable to the standard drug norfloxacin. jchemrev.com

The antibacterial activity often varies based on the specific substitutions on the aryl ring. Research has shown that some thiazole derivatives are more effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while others show broader activity that includes Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.govmdpi.com For example, specific isatin-decorated thiazole derivatives displayed potent activity against E. coli and Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of Selected 4-Aryl-Thiazole-2-Amine Analogues This table is representative of activities found for analogues and does not represent the specific target compound.

Bacterial Strain Compound Class/Derivative Observed Activity Reference(s)
Staphylococcus aureus Isatin-decorated thiazole Potent activity against MRSA nih.gov
Staphylococcus aureus 4-Aryl-2-[(E)-(1-phenylethylidene)hydrazono]-2,3-dihydrothiazole Significant activity, MIC values 0.05-0.4 µg/mL researchgate.net
Escherichia coli Isatin-decorated thiazole Potent activity nih.gov
Bacillus subtilis 2-phenylacetamido-thiazole Favorable activity, MIC 1.56-6.25 µg/mL mdpi.com
Pseudomonas aeruginosa 2-phenylacetamido-thiazole Favorable activity, MIC 1.56-6.25 µg/mL mdpi.com

Antifungal Activity

The 2-aminothiazole core is also a key component in compounds exhibiting significant antifungal activity. Research has demonstrated that derivatives of 4-phenylthiazol-2-amine show efficacy against various fungal strains, particularly Candida species. asianpubs.orgnih.gov The antifungal action of some derivatives has been found to be comparable to standard antifungal drugs like fluconazole. jchemrev.com

The presence of specific substituents on the phenyl ring at the 4-position of the thiazole, as well as modifications to the 2-amino group, can significantly influence the potency and spectrum of antifungal activity. mdpi.comresearchgate.net For example, certain 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, which are derived from 2-amino-4-arylthiazoles, showed high fungicidal effects against several agricultural fungi. mdpi.com

Table 2: Antifungal Activity of Selected 4-Aryl-Thiazole-2-Amine Analogues This table is representative of activities found for analogues and does not represent the specific target compound.

Fungal Strain Compound Class/Derivative Observed Activity Reference(s)
Candida albicans Isatin-decorated thiazole Activity equivalent to Nystatin nih.gov
Candida albicans 2-hydrazinyl-4-phenyl-1,3-thiazole Promising inhibitory activity, MIC 3.9-7.81 µg/mL mdpi.com
Aspergillus species 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones Higher fungicidal effects than other related compounds mdpi.com
Various Agricultural Fungi 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones Broad antifungal activity researchgate.net

Mechanisms of Action (e.g., Biofilm Inhibition, Enzyme Targets like MurB, CYP51)

The antimicrobial effects of thiazole derivatives are attributed to several mechanisms of action.

Biofilm Inhibition: A significant number of bacterial infections are associated with biofilms, which are communities of bacteria encased in a self-produced matrix that protects them from antibiotics. nih.gov Thiazole-based compounds have emerged as potent anti-biofilm agents. nih.govnih.gov Certain thiazole nortopsentin analogues, for instance, were found to inhibit biofilm formation in Staphylococcus aureus at low micromolar concentrations without affecting the growth of the bacteria in their free-floating (planktonic) form, indicating a specific anti-virulence mechanism. nih.govresearchgate.net

Enzyme Inhibition:

MurB Inhibition: The enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govresearchgate.net Thiazole and thiazolidinone derivatives have been identified as inhibitors of MurB. nih.govresearchgate.net Molecular docking studies suggest that these compounds can bind to the active site of the E. coli MurB enzyme, which is considered a putative mechanism for their antibacterial action. jchemrev.comnih.govnih.gov

CYP51 Inhibition: The enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme, is a crucial target for antifungal drugs. It plays a vital role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.comnih.gov Azole antifungals function by inhibiting CYP51. mdpi.comnih.gov Molecular docking studies have indicated that thiazole derivatives can also bind to and inhibit fungal CYP51, disrupting the fungal cell membrane and leading to cell death. nih.govmdpi.comnih.gov

Table 3: Mechanisms of Action for Thiazole Analogues This table is representative of mechanisms identified for analogues and does not represent the specific target compound.

Mechanism Target Organism(s) Description Reference(s)
Biofilm Formation Inhibition Staphylococcus aureus, Pseudomonas aeruginosa Interferes with the initial attachment and formation of bacterial biofilms. nih.govnih.govresearchgate.net
MurB Enzyme Inhibition Escherichia coli, various bacteria Inhibits peptidoglycan synthesis, disrupting bacterial cell wall formation. nih.govresearchgate.netnih.gov
CYP51 Enzyme Inhibition Candida albicans, various fungi Inhibits ergosterol biosynthesis, leading to fungal cell membrane disruption. mdpi.comnih.govresearchgate.net

Research into Anti-inflammatory Mechanisms

The thiazole scaffold is recognized for its significant anti-inflammatory potential. mdpi.com Various derivatives have been synthesized and evaluated as inhibitors of key enzymes in the inflammatory cascade. nih.govnih.gov The anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. researchgate.netrsc.org

Studies on thiazole analogues have demonstrated their ability to inhibit COX enzymes. Some 4-substituted thiazole analogues of indomethacin (B1671933) were found to be potent and selective inhibitors of COX-2, with IC50 values in the nanomolar range, while showing only moderate activity against COX-1. nih.gov This selectivity for COX-2 is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 4: Cyclooxygenase (COX) Inhibition by Thiazole Analogues This table is representative of activities found for analogues and does not represent the specific target compound.

Compound Class/Derivative Target Enzyme IC50 / % Inhibition Selectivity Reference(s)
4-Substituted thiazole analogues of indomethacin COX-2 0.3 - 7 nM Selective for COX-2 nih.gov
5,6-Diarylimidazo[2.1-b]thiazole derivative COX-2 Potent Inhibition Selective for COX-2 nih.gov
2-thio-diarylimidazoles with thiazole moiety COX-1 85.5% inhibition - nih.gov
2-thio-diarylimidazoles with thiazole moiety COX-2 88.5% inhibition - nih.gov

Lipoxygenase (5-LOX) Inhibition

The 5-lipoxygenase (5-LOX) enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators involved in various inflammatory diseases. nih.gov Inhibition of 5-LOX is another important strategy for controlling inflammation.

Several series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct inhibitors of 5-LOX. nih.gov Notably, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was found to be a highly potent 5-LOX inhibitor with an IC50 value of 127 nM. nih.gov Further studies on 4-(4-chlorophenyl)thiazol-2-amines have identified compounds with even more potent 5-LOX inhibition, with IC50 values as low as 50 nM. nih.gov

Table 5: 5-Lipoxygenase (5-LOX) Inhibition by Thiazole Analogues This table is representative of activities found for analogues and does not represent the specific target compound.

Compound Class/Derivative IC50 Value Reference(s)
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine 127 nM nih.gov
4-(4-chlorophenyl)thiazol-2-amine derivative (Compound 20) 50 nM nih.gov
N-hydroxyurea derivatives Dual COX-2/5-LOX inhibition mdpi.com

Molecular Pathways of Inflammation Modulation

The anti-inflammatory effects of this compound analogues stem from their ability to modulate critical molecular pathways. By inhibiting the COX and LOX enzymes, these compounds effectively block the two major pathways of arachidonic acid metabolism. nih.gov

Inhibition of COX-1 and COX-2 prevents the synthesis of prostaglandins and thromboxanes, thereby reducing inflammation, pain, and fever. researchgate.net Similarly, the inhibition of 5-LOX blocks the production of leukotrienes, which are involved in chemotaxis, bronchoconstriction, and increased vascular permeability. nih.gov The dual inhibition of both COX and LOX pathways by a single compound is a particularly attractive therapeutic strategy, as it can provide broader anti-inflammatory effects. mdpi.com

Beyond direct enzyme inhibition, other molecular pathways may also be involved. For example, certain 2-amino-4-phenylthiazole (B127512) analogues have been shown to inhibit the dimerization of Myeloid differentiation primary response protein 88 (MyD88), an essential adapter protein in Toll-like receptor signaling, which is crucial for the innate immune and inflammatory response. nih.gov This suggests that thiazole derivatives can modulate inflammation through multiple complex mechanisms.

Research into Other Biological Activities (In Vitro)

There is no available scientific literature detailing the in vitro antioxidant activity of this compound. Standard assays to determine antioxidant potential, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, or ferric reducing antioxidant power (FRAP) assays, have not been reported for this compound.

No published studies were identified that investigated the in vitro antiviral properties of this compound. Consequently, there is no data regarding its efficacy against any specific viruses, nor information on its potential mechanisms of viral inhibition.

The inhibitory effects of this compound against enzymes, including Deoxyribonuclease I (DNase I), have not been documented in the available scientific literature. There are no reported IC₅₀ values or descriptions of its mechanism of action as an enzyme inhibitor.

Computational and Theoretical Investigations of 4 4 Chloro 2 Fluorophenyl Thiazol 2 Amine

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as 4-(4-chloro-2-fluorophenyl)thiazol-2-amine, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The analysis of ligand-protein interactions is fundamental to understanding the mechanism of action of a potential drug molecule. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, determine the binding affinity and specificity of the ligand for its target. For thiazole (B1198619) derivatives, studies have shown that the nitrogen and sulfur atoms in the thiazole ring, as well as the amine group, can participate in hydrogen bonding with amino acid residues in the active site of a protein. The substituted phenyl ring can engage in hydrophobic and aromatic stacking interactions.

Binding Affinity Predictions and Scoring Functions

Table 1: Predicted Binding Affinities of Structurally Related Thiazole Derivatives with Various Protein Targets (Note: This data is for analogous compounds and not for this compound)

Thiazole DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)
4-(4-bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amineTyrosinase-7.2
4-(4-bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amineDNA gyrase-8.5
2-amino-4-(p-tolyl)thiazole derivativeInhA-6.8

Identification of Potential Binding Sites and Allosteric Modulation

Molecular docking can not only predict the binding mode in a known active site but can also be used to identify potential binding sites elsewhere on the protein surface. This is particularly useful for discovering allosteric sites, which are regulatory sites distinct from the active site. Modulation of a protein's function through an allosteric site can offer advantages over traditional active site inhibition. For a molecule like this compound, blind docking studies, where the entire protein surface is searched for potential binding pockets, could reveal novel mechanisms of action.

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic structure and properties of a molecule. These calculations are based on the principles of quantum mechanics and can be used to predict a wide range of molecular properties with high accuracy.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another important tool derived from electronic structure calculations. It visualizes the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is valuable for predicting how a molecule will interact with other molecules, including biological targets. For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the fluorine and chlorine atoms, indicating their potential to act as hydrogen bond acceptors. The amine group would exhibit a positive potential, suggesting its role as a hydrogen bond donor.

A DFT study on the closely related compound, 2-amino-4-(4-chlorophenyl)thiazole, revealed important electronic parameters. rdd.edu.iquobaghdad.edu.iq

Table 2: Calculated Electronic Properties of 2-amino-4-(4-chlorophenyl)thiazole (Note: This data is for a structurally similar compound and not for this compound)

ParameterValue
HOMO Energy-5.87 eV
LUMO Energy-1.45 eV
HOMO-LUMO Gap4.42 eV
Dipole Moment3.12 Debye

Vibrational Spectroscopy Predictions and Interpretation

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. nih.gov These theoretical calculations provide valuable insights into the molecule's structure and bonding by assigning specific vibrational modes to its functional groups. By employing basis sets such as B3LYP/6-311++G(d,p), researchers can calculate the harmonic vibrational frequencies corresponding to the optimized molecular geometry in the gaseous state. nih.gov

The interpretation of the vibrational spectra involves correlating the calculated frequencies with experimental data. A detailed analysis is performed by considering the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode of vibration. This allows for unambiguous assignment of characteristic vibrations.

For this compound, key vibrational modes would include:

N-H stretching: The amino group on the thiazole ring would exhibit characteristic stretching vibrations.

C=N and C=C stretching: These vibrations are characteristic of the thiazole and phenyl rings.

C-H stretching: Aromatic C-H stretching modes from the phenyl ring are expected in the 3100-3000 cm⁻¹ region. researchgate.net

C-F and C-Cl stretching: The carbon-halogen bonds will have distinct stretching frequencies, typically appearing in the fingerprint region of the spectrum. mdpi.com

Ring vibrations: The thiazole and phenyl rings will have characteristic in-plane and out-of-plane bending and stretching modes.

Theoretical spectra generated from these calculations can be compared with experimental Fourier Transform Infrared (FTIR) and Fourier Transform (FT) Raman spectra, with scaling factors often applied to the calculated frequencies to correct for anharmonicity and basis set deficiencies. nih.govscispace.com The strong correlation between theoretical and experimental data validates the calculated molecular structure and provides a comprehensive understanding of its vibrational properties. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies

Below is a representative table of predicted vibrational frequencies for key functional groups in this compound, based on computational studies of analogous structures.

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group Responsible
N-H Stretching3400-3500Amino (-NH₂) group on the thiazole ring
Aromatic C-H Stretching3000-3100C-H bonds on the chlorofluorophenyl ring
C=N Stretching1550-1650Imine bond within the thiazole ring
C=C Stretching1450-1600Aromatic ring stretching of the phenyl and thiazole rings
C-F Stretching1000-1100Carbon-Fluorine bond on the phenyl ring
C-Cl Stretching700-800Carbon-Chlorine bond on the phenyl ring

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide deep insights into its behavior at the atomic level, particularly its interactions with biological targets. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal the time evolution of the system's conformation and energy. nih.gov

The process typically involves placing the ligand (this compound) into a simulated environment, often a solvated model of a biological receptor like an enzyme or protein. The simulation then tracks the positions and velocities of every atom in the system over a set period, from nanoseconds to microseconds, allowing for the observation of dynamic events such as binding, conformational changes, and the influence of the surrounding solvent.

Ligand-Target System Dynamics and Stability

MD simulations are crucial for evaluating the dynamics and stability of the complex formed between this compound and its potential biological target. nih.gov After an initial docking pose is predicted, MD simulations are run to assess whether this binding is stable over time.

Key metrics used to analyze stability include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A low and stable RMSD value suggests that the complex has reached equilibrium and remains stable.

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual residues or atoms around their average positions. High RMSF values can indicate regions of high flexibility, which might be important for the binding interaction or protein function.

Hydrogen Bond Analysis: Simulations allow for the tracking of hydrogen bonds and other intermolecular interactions (like hydrophobic or halogen bonds) between the ligand and the target. The persistence of these bonds throughout the simulation is a strong indicator of a stable binding mode. nih.gov

By analyzing these parameters, researchers can confirm the stability of the predicted binding pose, identify the key amino acid residues involved in the interaction, and understand the dynamic nature of the ligand-receptor complex. nih.gov

Solvent Effects and Conformational Ensembles

The surrounding solvent, typically water in biological systems, plays a critical role in molecular interactions and conformations. MD simulations explicitly model solvent molecules, allowing for a realistic investigation of their effects. researchgate.net The solvent can influence the ligand's conformational preferences and mediate its interaction with the target protein. nih.govresearchgate.net

By running simulations in a solvent box, researchers can observe how water molecules form hydrogen bond networks around the ligand and within the binding pocket. This provides a more accurate energetic and dynamic picture than in-vacuum calculations. The simulation generates a conformational ensemble, which is a collection of the different shapes (conformations) the molecule adopts over time. Analyzing this ensemble reveals the most probable and energetically favorable conformations of this compound in solution and when bound to a target, offering insights into its flexibility and the entropic contributions to binding. researchgate.net

In Silico Design Principles and Virtual Screening for Novel Analogs

The structure of this compound serves as a valuable scaffold for the in silico design of novel analogs with potentially improved properties. nih.govmdpi.comnih.gov Computational techniques are central to this process, enabling the rational design and virtual screening of new compounds before their synthesis. researchgate.netnih.gov

Design Principles:

Structure-Activity Relationship (SAR) Studies: Computational models help elucidate the relationship between the chemical structure and biological activity. For this scaffold, studies on similar molecules suggest that the nature and position of substituents on the phenyl ring are critical. The presence of halogens like chlorine and fluorine is known to modulate pharmacokinetic properties and binding affinity. nih.gov

Pharmacophore Modeling: A pharmacophore model can be generated based on the key interaction features of this compound when bound to a target. This model defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers required for activity. ijaresm.com

Virtual Screening: Once a pharmacophore model is established or a binding pocket is characterized, large chemical databases can be screened virtually to identify new molecules that fit the model. researchgate.net This process involves computationally docking millions of compounds into the target's active site and scoring their potential binding affinity. ijaresm.com Hits from the virtual screen can then be prioritized for synthesis and biological testing, significantly accelerating the discovery of novel and more potent analogs. This approach has been successfully applied to identify new inhibitors based on thiazole and related heterocyclic cores. nih.govnih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Methodological Advancements

The synthesis of thiazole (B1198619) derivatives has been a subject of extensive research, with numerous methods developed over the years. ingentaconnect.com The classical Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a cornerstone method and is applicable for the synthesis of analogs of 4-(4-Chloro-2-fluorophenyl)thiazol-2-amine. bepls.commdpi.com However, future research will likely focus on the development and application of more efficient, sustainable, and versatile synthetic strategies.

Methodological Advancements:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of thiazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. bepls.comnih.gov Applying this method to the synthesis of this compound analogs could significantly expedite the creation of compound libraries for screening purposes.

Ultrasonic Irradiation: Similar to microwave-assisted synthesis, sonication offers a green chemistry approach that can enhance reaction rates and yields in the synthesis of Hantzsch thiazole derivatives. bepls.com

Multi-Component Reactions (MCRs): One-pot MCRs provide an efficient pathway to complex thiazole structures by combining multiple reactants in a single step, minimizing waste and simplifying purification processes. bepls.com

Green Solvents and Catalysts: A shift towards environmentally benign solvents and reusable catalysts, such as silica-supported tungstosilisic acid, is a growing trend in heterocyclic synthesis. bepls.com Exploring these green approaches for the core scaffold of this compound is a critical direction for sustainable chemical research.

The table below summarizes various synthetic methods that could be adapted and optimized for creating derivatives of this compound.

Synthetic MethodKey ReactantsAdvantagesReference
Hantzsch Synthesisα-Haloketones, ThioamidesWell-established, versatile bepls.commdpi.com
Cook–Heilborn Synthesisα-Aminonitriles, Dithioacids/CS2Access to 5-aminothiazoles pharmaguideline.com
Microwave-Assisted SynthesisVariousRapid, high yield, energy efficient bepls.comnih.gov
Ultrasonic IrradiationVariousGreen method, enhanced reaction rates bepls.com
Multi-Component ReactionsAldehydes, Thiourea (B124793), etc.High atom economy, operational simplicity bepls.com

Advanced SAR Elucidation Through Targeted Library Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For this compound, a systematic exploration of its SAR is essential for identifying the key structural motifs responsible for any observed biological effects and for guiding the design of more potent and selective analogs. nih.gov

A targeted library synthesis approach would involve systematically modifying different parts of the molecule:

The Phenyl Ring: The electronic and steric properties of the phenyl ring can be modulated by introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions. nih.govmdpi.com SAR studies on other 4-phenylthiazoles have shown that such modifications significantly impact biological activity, such as enzyme inhibition. nih.gov

The 2-Amine Group: The primary amine at the C2 position is a key site for modification. Acylation, alkylation, or reaction with various electrophiles can produce a diverse range of amides, ureas, and other derivatives. nih.govmdpi.com This strategy has been successfully used to develop thiazole derivatives with potent anti-inflammatory and anticancer activities. mdpi.comscirp.org

The Thiazole Core: While less common, modifications to the thiazole ring itself, such as substitutions at the C5 position, can also be explored to fine-tune activity. nih.gov

The goal of this targeted synthesis is to build a comprehensive SAR profile that correlates specific structural features with biological outcomes, which is crucial for rational drug design. nih.gov

Identification of New Molecular Targets and Pathways for Biological Activity

The thiazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities. mdpi.comnih.gov Thiazole-containing molecules have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. mdpi.comnih.govorientjchem.orgnih.gov Given this precedent, this compound and its derivatives represent a promising starting point for discovering novel bioactive agents.

Potential Therapeutic Areas and Targets:

Anticancer: Thiazole derivatives have been identified as inhibitors of crucial cancer-related targets, including protein kinases, tubulin polymerization, and Poly(ADP-Ribose) Polymerase-1 (PARP-1). mdpi.commdpi.comnih.gov Screening against a panel of cancer cell lines and relevant molecular targets could uncover potential antiproliferative effects. scirp.org

Anti-inflammatory: Many thiazole analogs act as inhibitors of enzymes involved in inflammation, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov The compound could be evaluated in enzymatic and cell-based assays to determine its anti-inflammatory potential.

Enzyme Inhibition: The 2-amino-4-phenylthiazole (B127512) scaffold has been successfully exploited to develop inhibitors for enzymes like soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), and vascular adhesion protein-1 (VAP-1). nih.govnih.gov

Antimicrobial: The thiazole ring is a component of many antimicrobial agents. researchgate.net Derivatives could be screened against a broad spectrum of bacteria and fungi to identify potential new leads for infectious diseases. orientjchem.orgnih.gov

A systematic screening campaign is necessary to identify the specific molecular targets and biological pathways modulated by this compound, thereby revealing its therapeutic potential.

Development of Highly Selective and Potent Analogs for Specific In Vitro Applications

Once a primary biological activity and molecular target are identified, the next step involves the rational design of analogs with improved potency and selectivity. This is crucial for developing tools for in vitro pharmacological research and for minimizing off-target effects in potential therapeutic applications.

Building on SAR data, medicinal chemists can introduce specific modifications to enhance binding affinity to the target protein while reducing interaction with other proteins. For instance, if the compound is found to be a COX inhibitor, modifications can be guided by the known structural differences between COX-1 and COX-2 enzymes to develop a selective COX-2 inhibitor, which could offer a better safety profile. nih.gov

The development of such analogs involves an iterative cycle of design, synthesis, and biological testing. Molecular modeling and docking studies can play a vital role in this process by predicting how structural changes will affect the binding mode and affinity of the compound to its target. nih.gov These highly selective and potent analogs can serve as valuable chemical probes to study the function of specific proteins and pathways in a controlled laboratory setting.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design of novel molecules with desired properties. mdpi.com

Applications in the Development of this compound Analogs:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using data from a synthesized library of analogs. These models use computational descriptors to create a mathematical relationship between a molecule's structure and its biological activity, allowing for the prediction of the potency of virtual compounds before synthesis.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical databases to generate entirely new molecular structures that are predicted to be active against a specific target. mdpi.commdpi.com These models can suggest novel thiazole derivatives with optimized properties.

ADMET Prediction: AI/ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process. orientjchem.org This allows researchers to prioritize compounds with favorable pharmacokinetic profiles and avoid those likely to fail later in development.

Molecular Docking and Simulation: While not strictly AI, these computational chemistry techniques are often used in conjunction with ML. Molecular docking can predict the binding pose of a ligand in a protein's active site, providing insights for rational design. mdpi.comnih.gov These results can then be used as features in ML models to improve activity prediction.

By integrating these powerful in silico tools, the research and development process for analogs of this compound can be made significantly more efficient and cost-effective, increasing the probability of discovering novel and impactful chemical entities.

Q & A

Q. What are common synthetic routes for preparing 4-(4-Chloro-2-fluorophenyl)thiazol-2-amine?

A typical method involves condensing 2-aminothiazole derivatives with substituted benzaldehydes or aryl halides. For example, a reflux reaction in ethanol with a catalytic amount of glacial acetic acid facilitates Schiff base formation or nucleophilic substitution. Similar protocols have been used for analogous thiazol-2-amine derivatives, such as 4-(4-chlorophenyl)-N-(dimethylaminobenzylidene)thiazol-2-amine, where the amine group reacts with aromatic aldehydes to form imine linkages . Optimization of reaction time, solvent polarity, and temperature is critical for yield improvement.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Post-synthesis characterization typically involves:

  • IR spectroscopy to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH₂ bands ~3300 cm⁻¹).
  • ¹H/¹³C NMR to assign aromatic protons, substituent positions, and amine protons (e.g., δ 6.8–8.2 ppm for aromatic protons).
  • Mass spectrometry (ESI-TOF or EI-MS) to verify molecular ion peaks and fragmentation patterns .
  • Elemental analysis to validate purity and stoichiometry.

Q. How are preliminary biological activities of this compound evaluated?

In vitro assays are standard:

  • Antimicrobial screening : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are calculated .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety profiles.
  • Enzyme inhibition : Testing against target enzymes (e.g., kinases, proteases) linked to disease pathways.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in thiazol-2-amine derivatives?

Single-crystal X-ray diffraction determines bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, studies on N-(2,4-dichlorophenyl)thiazol-2-amine revealed a planar thiazole ring and chlorophenyl substituent orientation, critical for understanding electronic effects . Crystallization conditions (e.g., DMF/ethanol slow evaporation) must be optimized to obtain high-quality crystals.

Q. What strategies enhance the bioactivity of thiazol-2-amine derivatives through structural modification?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to modulate lipophilicity and target binding. For instance, fluorinated analogs show improved membrane permeability .
  • Hybridization : Conjugating with pharmacophores like chalcones or benzimidazoles to exploit synergistic effects. Evidence from 1,3,4-thiadiazole hybrids demonstrates enhanced antifungal activity .
  • Bioisosteric replacement : Replacing the thiazole ring with oxadiazole or triazole to alter metabolic stability .

Q. How do computational methods aid in analyzing substituent effects on reactivity?

  • DFT calculations : Predict HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to identify reactive sites. For fluorinated derivatives, fluorine’s electronegativity significantly influences charge distribution .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., bacterial dihydrofolate reductase) to rationalize structure-activity relationships (SAR).
  • QSAR models : Correlate substituent parameters (e.g., Hammett σ, LogP) with bioactivity to guide synthesis .

Q. How can contradictory data in biological assays be addressed methodologically?

  • Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives.
  • Synchrotron-based crystallography : Resolve target-ligand interactions at atomic resolution to confirm binding modes.
  • Metabolic stability testing : Use liver microsomes to assess if poor activity stems from rapid degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.